molecular formula C8H12ClN3O B15401291 (6,8-Dihydro-5H-pyrano[3,4-D]pyrimidin-2-YL)methanamine hydrochloride CAS No. 1196155-34-6

(6,8-Dihydro-5H-pyrano[3,4-D]pyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B15401291
CAS No.: 1196155-34-6
M. Wt: 201.65 g/mol
InChI Key: YYCFHCLTGMLKHQ-UHFFFAOYSA-N
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Description

(6,8-Dihydro-5H-pyrano[3,4-D]pyrimidin-2-YL)methanamine hydrochloride is a bicyclic pyrimidine derivative characterized by a fused pyrano-pyrimidine ring system and a primary amine functional group at the 2-position, stabilized as a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

CAS No.

1196155-34-6

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c9-3-8-10-4-6-1-2-12-5-7(6)11-8;/h4H,1-3,5,9H2;1H

InChI Key

YYCFHCLTGMLKHQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=NC=C21)CN.Cl

Origin of Product

United States

Biological Activity

The compound (6,8-Dihydro-5H-pyrano[3,4-D]pyrimidin-2-YL)methanamine hydrochloride is a pyrano-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula: C₈H₈ClN₃O
  • Molecular Weight: 195.62 g/mol

This compound is characterized by a pyrano-pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrano-pyrimidine derivatives, including the compound . The findings suggest that these derivatives exhibit significant antibacterial and antifungal activities against various strains. For instance, derivatives similar to This compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.12 to 0.98 µg/mL against bacterial strains such as S. flexneri and fungal strains like C. albicans .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrano-pyrimidine derivatives has been highlighted in several studies. For instance, compounds related to this class have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that This compound may also possess similar anti-inflammatory properties.

Anticancer Activity

Pyrano-pyrimidine derivatives have been investigated for their anticancer effects. Compounds in this class have shown selective cytotoxicity against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of This compound in this context remains to be fully elucidated but warrants further investigation.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.12 - 0.98 µg/mL against S. flexneri
Anti-inflammatoryCOX-2 inhibition (IC₅₀ comparable to celecoxib)
AnticancerCytotoxicity against HeLa and A375 cell lines

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on a series of pyrano-pyrimidine derivatives found that modifications in the side chains significantly affected their antimicrobial potency. The introduction of electron-withdrawing groups enhanced activity against Gram-positive bacteria .
  • Anti-inflammatory Mechanism : Research indicated that certain pyrano-pyrimidine derivatives inhibited COX-2 more effectively than COX-1, suggesting a selective anti-inflammatory profile that could minimize gastrointestinal side effects typically associated with non-selective COX inhibitors .
  • Anticancer Potential : A recent investigation into the structure-activity relationship (SAR) of pyrano-pyrimidines revealed that specific substitutions on the pyrimidine ring could enhance anticancer activity by improving solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrimidine Derivatives

Substituent Effects on Reactivity and Properties

  • 2-Methoxy-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine (): This analog replaces the methanamine group with a methoxy substituent. The synthesis involves sodium methanolate and HCl neutralization, yielding a neutral compound instead of a salt. The absence of the amine group reduces water solubility compared to the hydrochloride form of the target compound. This highlights the critical role of the methanamine moiety in conferring ionic character and enhanced bioavailability .
  • [4-(Difluoromethyl)pyrimidin-2-yl]methanamine Hydrochloride (): This derivative features a difluoromethyl group at the 4-position. Priced at €855/50mg, its higher cost compared to simpler analogs (e.g., 5-Hydrazinylpyrimidine dihydrochloride at €755/50mg) reflects synthetic complexity or specialized demand .

Fused Heterocyclic Systems

  • Furo[2,3-d]pyridazinones (): These compounds replace the pyrimidine core with a pyridazine ring fused to a furan system. The alkynyl and chloro substituents in intermediates like 5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-ones suggest divergent reactivity profiles, such as susceptibility to nucleophilic substitution. This contrasts with the pyrano-pyrimidine system’s stability under basic conditions (e.g., KOH in dioxane) .

Pharmaceutical Impurities and Regulatory Considerations

lists structurally distinct impurities like 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS 287980-84-1), a diazepine-containing byproduct. Such impurities are monitored under guidelines like the European Pharmacopoeia (EP) to ensure purity. The target compound’s synthesis must avoid analogous diazepine formation, emphasizing the need for precise reaction control .

Physicochemical and Commercial Comparison

Compound Name Substituents Molecular Weight (g/mol) Solubility (HCl Salt) Price (50mg) Key Applications Reference
(6,8-Dihydro-5H-pyrano[3,4-D]pyrimidin-2-YL)methanamine HCl Pyrano-pyrimidine, methanamine ~250 (estimated) High (ionic) N/A Kinase inhibitors
[4-(Difluoromethyl)pyrimidin-2-yl]methanamine HCl Difluoromethyl, methanamine ~220 (estimated) Moderate €855 Antiviral agents
2-Methoxy-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine Methoxy ~210 (estimated) Low N/A Intermediate synthesis
5-Hydrazinylpyrimidine dihydrochloride Hydrazinyl ~180 (estimated) High €755 Chelating agents

Q & A

Basic: What are the key considerations for optimizing the synthesis of (6,8-dihydro-5H-pyrano[3,4-D]pyrimidin-2-YL)methanamine hydrochloride to maximize purity and yield?

Answer:

  • Reaction Conditions: Control temperature (e.g., 60–80°C for condensation steps), solvent polarity (e.g., ethanol or DMF), and pH (basic conditions for nucleophilic substitutions) to minimize side reactions .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate ring-closure steps in pyrano-pyrimidine systems .
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
  • Analytical Validation: Confirm purity via HPLC (≥95%) and structural integrity via 1H^1H-NMR (e.g., δ 3.8–4.2 ppm for pyran ring protons) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are most reliable for characterizing the structural and chemical stability of this compound under varying storage conditions?

Answer:

  • Structural Confirmation:
    • 1H^1H- and 13C^{13}C-NMR to verify pyrano-pyrimidine ring geometry and methanamine substitution .
    • FT-IR spectroscopy to identify N–H stretches (3100–3300 cm1^{-1}) and C–N vibrations (1250–1350 cm1^{-1}) .
  • Stability Assessment:
    • Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the pyran ring) .
    • Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for hydrochloride salts) .

Advanced: How can researchers resolve contradictory bioactivity data for this compound across different in vitro assays?

Answer:

  • Assay-Specific Optimization:
    • Adjust buffer pH (e.g., 7.4 vs. 6.5) to account for protonation state changes in the methanamine group, which may alter receptor binding .
    • Validate cell-line specificity (e.g., HEK293 vs. HeLa) due to variations in transporter expression affecting intracellular compound accumulation .
  • Orthogonal Validation:
    • Use surface plasmon resonance (SPR) to measure direct binding affinity to target proteins, bypassing cellular variability .
    • Cross-reference with metabolomics data to identify off-target interactions (e.g., inhibition of cytochrome P450 enzymes) .

Advanced: What strategies are effective for designing derivatives of this compound to enhance selectivity for kinase targets while minimizing off-target effects?

Answer:

  • Structural Modifications:
    • Introduce electron-withdrawing groups (e.g., –CF₃) at the pyrimidine C2 position to enhance ATP-binding pocket interactions .
    • Replace the methanamine group with bulkier substituents (e.g., cyclopropylamine) to reduce passive diffusion and improve target specificity .
  • Computational Guidance:
    • Perform molecular docking with kinase homology models (e.g., CDK2 or JAK3) to prioritize derivatives with favorable binding energies .
    • Use QSAR models to predict ADMET properties and exclude derivatives with high hERG channel affinity .

Basic: What methodologies are recommended for assessing the solubility and formulation compatibility of this hydrochloride salt in preclinical studies?

Answer:

  • Solubility Profiling:
    • Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with UV-Vis quantification (λ = 260–280 nm) .
  • Formulation Screening:
    • Test compatibility with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance bioavailability .
    • Conduct stability studies in common excipients (e.g., PEG 400) under accelerated light and temperature conditions .

Advanced: How can mechanistic studies elucidate the role of the pyrano-pyrimidine core in modulating biological activity?

Answer:

  • Proteomic Profiling:
    • Use affinity chromatography with immobilized compound derivatives to identify binding partners in cell lysates .
  • Isotopic Labeling:
    • Synthesize 13C^{13}C-labeled pyrano-pyrimidine cores for tracking metabolic fate via LC-MS/MS in in vitro models .
  • Mutagenesis Studies:
    • Engineer target proteins with point mutations (e.g., ATP-binding pocket residues) to validate binding dependencies .

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